molecular formula C18H18ClN3O2 B2411722 1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923096-17-7

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2411722
CAS RN: 923096-17-7
M. Wt: 343.81
InChI Key: VOCPRNIDXYDNIB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GW-501516 or Cardarine, is a synthetic compound that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained significant attention in the scientific community due to its potential applications in enhancing athletic performance and as a possible treatment for various diseases.

Scientific Research Applications

Electrochemical Investigation of Corrosion Inhibition

The study by Bahrami & Hosseini (2012) highlights the corrosion inhibition effect of similar compounds in acid solutions, demonstrating their potential in protecting metals against corrosion. The findings suggest these compounds act as mixed-type inhibitors, adhering to the metal surface and forming a protective layer, which is crucial in industrial applications, particularly in acid environments where metal corrosion is a concern (Bahrami & Hosseini, 2012).

Potential Anti-Cancer Agents

Denoyelle et al. (2012) explored symmetrical N,N'-diarylureas as activators of the eIF2α kinase, which plays a role in cancer cell proliferation. Their research into optimizing these compounds for better solubility while preserving biological activity opens a pathway for developing targeted anti-cancer agents. These findings underscore the therapeutic potential of urea derivatives in cancer treatment, particularly as inhibitors of translation initiation (Denoyelle et al., 2012).

Synthesis and Structural Analysis of Indole Derivatives

Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing the diverse applications of these compounds in various fields. The comprehensive study includes spectral analysis and density functional theory (DFT) studies, suggesting their utility in high-tech applications, such as nonlinear optical (NLO) properties. This research highlights the versatility of indole derivatives in scientific applications, from materials science to potential therapeutic uses (Tariq et al., 2020).

Novel Thiazole Analogues with Antioxidant Activity

Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives, demonstrating potent antioxidant activities. This study reveals the structural influence on antioxidant efficacy, particularly highlighting the potential of these compounds as antioxidants. The exploration of these derivatives contributes to the search for new antioxidant agents, which is crucial in combating oxidative stress-related diseases (Reddy et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-11-10-22-12-16(13-6-2-5-9-17(13)22)21-18(23)20-15-8-4-3-7-14(15)19/h2-9,12H,10-11H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPRNIDXYDNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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